

comparative spectroscopic analysis of aniline sulfonamides

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Compound of Interest

Compound Name: 4-(Morpholinosulfonyl)aniline

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A Comprehensive Comparison of Spectroscopic Techniques for the Analysis of Aniline Sulfonamides

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of aniline sulfonamides is paramount. This guide provides a comparative analysis of four key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this important class of compounds. The following sections present quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection and application of these analytical methods.

Data Presentation

The spectroscopic data for a representative aniline sulfonamide, sulfanilamide (4-aminobenzenesulfonamide), are summarized in the table below. This allows for a direct comparison of the type of information obtained from each technique.

Spectroscopic Technique	Parameter	Observed Value	Structural Interpretation
UV-Vis Spectroscopy	λ_{max} (in acidic medium)	~250-290 nm[1]	$\pi \rightarrow \pi^*$ transitions in the benzene ring and associated chromophores.
	λ_{max} (after diazotization)	~500-520 nm[2][3]	Formation of a colored azo dye, useful for quantification.
Infrared (IR) Spectroscopy	N-H Stretching (amine)	3390–3323 cm^{-1} (asymmetric)	Presence of the primary amine (-NH ₂) group.
		3279–3229 cm^{-1} (symmetric)[4]	
	S=O Stretching (sulfonamide)	1344–1317 cm^{-1} (asymmetric)	Characteristic vibrations of the sulfonyl group.
		1187–1147 cm^{-1} (symmetric)[4]	
	S-N Stretching (sulfonamide)	924–906 cm^{-1} [4]	Stretching of the sulfur-nitrogen bond.
NMR Spectroscopy (¹ H)	δ (ppm) for -NH ₂	~5.9 ppm[5]	Chemical shift of the primary amine protons.
	δ (ppm) for Ar-H	~6.5-7.7 ppm[5]	Chemical shifts of the aromatic protons.
	δ (ppm) for -SO ₂ NH-	~8.8-10.2 ppm[5]	Chemical shift of the sulfonamide proton.
NMR Spectroscopy (¹³ C)	δ (ppm) for Ar-C	~111-161 ppm[5]	Chemical shifts of the aromatic carbons.

Mass Spectrometry (ESI+)	[M+H] ⁺	m/z 173	Molecular weight confirmation.
Characteristic Fragments	m/z 156, 108, 92 ^{[6][7]} ^[8]	Cleavage of the S-N bond and subsequent fragmentation of the aniline portion.	
Neutral Loss	-64 Da (SO ₂) ^[9]	Elimination of sulfur dioxide.	

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific aniline sulfonamide and available instrumentation.

UV-Vis Spectrophotometry (Colorimetric Method)

This method, based on the Bratton-Marshall reaction, is suitable for the quantification of aniline sulfonamides.

- Standard Solution Preparation: Prepare a stock solution of the aniline sulfonamide standard in a suitable solvent (e.g., methanol or dilute acid). From this stock, prepare a series of working standards of known concentrations.
- Diazotization: To an aliquot of the sample or standard solution, add an acidic solution of sodium nitrite and allow it to react for a few minutes in an ice bath. This step converts the primary aromatic amine to a diazonium salt.
- Coupling Reaction: Add a solution of a coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to the diazotized solution.^[2] This will form a stable, colored azo dye.
- Spectrophotometric Measurement: After a suitable color development time, measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λ_{max}), typically around 500-520 nm, using a UV-Vis spectrophotometer.^{[2][3]}

- Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown sample from this curve.

Infrared (IR) Spectroscopy

This protocol is for obtaining the IR spectrum of a solid aniline sulfonamide sample using the KBr pellet method.

- Sample Preparation: Grind a small amount of the dry aniline sulfonamide sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The ratio of sample to KBr should be approximately 1:100.
- Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (e.g., 4000-400 cm^{-1}).^[4]
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, S=O, and S-N bonds.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ^1H and ^{13}C NMR spectra of aniline sulfonamides.

- Sample Preparation: Dissolve an appropriate amount of the aniline sulfonamide sample in a deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
- Spectrum Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard procedures. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.

- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Assign the chemical shifts (δ) of the signals to the corresponding protons and carbons in the molecule.[5]

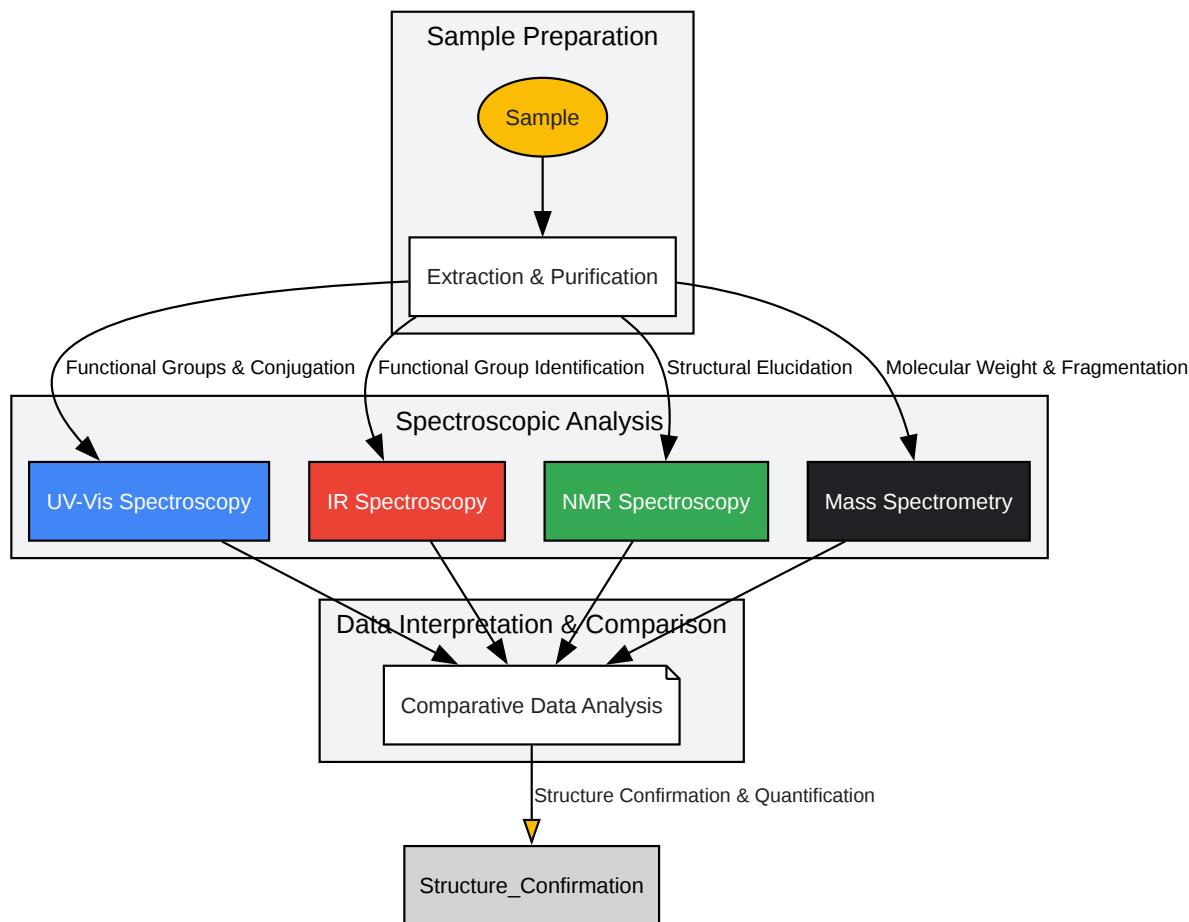
Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of aniline sulfonamides using liquid chromatography coupled with tandem mass spectrometry, a common technique for their detection and quantification in complex matrices.

- Sample Preparation (Extraction): For solid samples, extract the aniline sulfonamide using a suitable organic solvent like ethyl acetate. For liquid samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[10]
- Chromatographic Separation: Inject the extracted and reconstituted sample into a liquid chromatography system equipped with an appropriate column (e.g., C18). Use a suitable mobile phase gradient (e.g., a mixture of acidified water and methanol or acetonitrile) to separate the analyte from other components.[10]
- Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
- MS/MS Analysis: In the first stage of the tandem mass spectrometer (MS1), select the protonated molecular ion ($[\text{M}+\text{H}]^+$) of the target aniline sulfonamide. In the collision cell, fragment this precursor ion. In the second stage (MS2), scan for the characteristic product ions. Common transitions for sulfonamides include the fragmentation to m/z 156, 108, and 92.[6][8]
- Data Analysis: Identify the aniline sulfonamide based on its retention time and the presence of the specific precursor-to-product ion transitions. Quantify the analyte by comparing its peak area to that of a calibration curve generated from standards.

Mandatory Visualization

The following diagram illustrates a general workflow for the comparative spectroscopic analysis of an unknown aniline sulfonamide sample.

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Caption: Workflow for Spectroscopic Analysis of Aniline Sulfonamides.

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